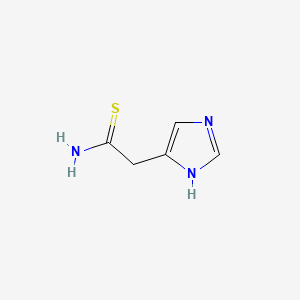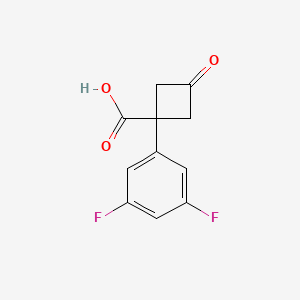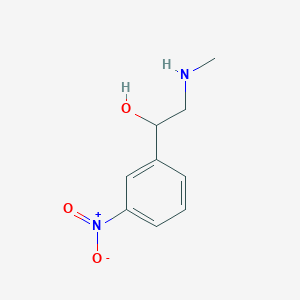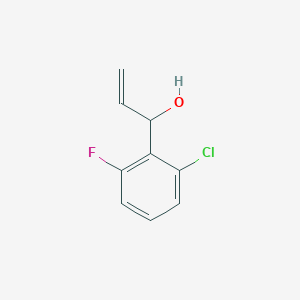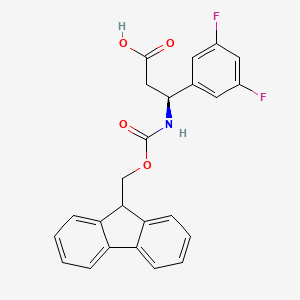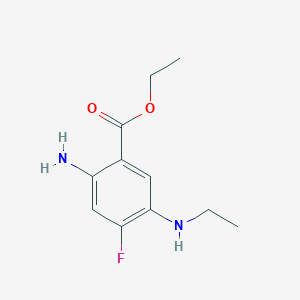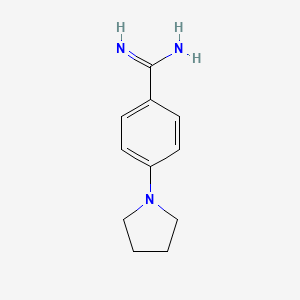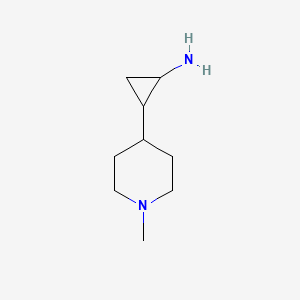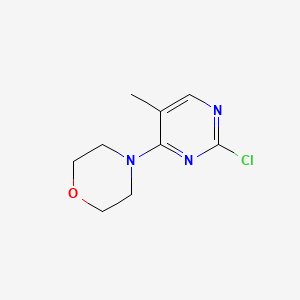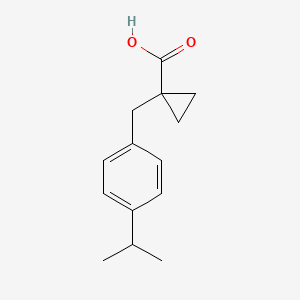
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with an isopropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzyl Halide: The starting material, 4-isopropylbenzyl alcohol, is converted to 4-isopropylbenzyl bromide using phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) under reflux conditions.
Cyclopropanation: The benzyl halide is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide), in the presence of a catalyst like copper(I) chloride (CuCl).
Carboxylation: The resulting cyclopropane derivative is then carboxylated using carbon dioxide (CO2) under high pressure and temperature, often in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halides or other nucleophiles replace the isopropyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like sodium azide (NaN3) for substitution.
Major Products
Oxidation: Formation of 4-isopropylbenzyl ketone or 4-isopropylbenzoic acid.
Reduction: Formation of 1-(4-Isopropylbenzyl)cyclopropanol.
Substitution: Formation of 4-azidobenzylcyclopropane-1-carboxylic acid.
Scientific Research Applications
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The isopropylbenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the benzyl and isopropyl groups.
1-Aminocyclopropane-1-carboxylic acid: A related compound with an amino group instead of the benzyl group, known for its role in ethylene biosynthesis in plants.
Uniqueness
1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the isopropylbenzyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c1-10(2)12-5-3-11(4-6-12)9-14(7-8-14)13(15)16/h3-6,10H,7-9H2,1-2H3,(H,15,16) |
InChI Key |
UBIZIVVSMLSFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
